![molecular formula C11H6ClNO4 B1356501 7-Chloroquinoline-3,8-dicarboxylic acid CAS No. 90717-07-0](/img/structure/B1356501.png)
7-Chloroquinoline-3,8-dicarboxylic acid
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Description
7-Chloroquinoline-3,8-dicarboxylic acid is a chemical compound with the molecular formula C11H6ClNO4 . It has an average mass of 251.623 Da and a monoisotopic mass of 250.998535 Da .
Molecular Structure Analysis
The molecular structure of 7-Chloroquinoline-3,8-dicarboxylic acid consists of 11 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 4 oxygen atoms .Physical And Chemical Properties Analysis
7-Chloroquinoline-3,8-dicarboxylic acid has a density of 1.6±0.1 g/cm3, a boiling point of 507.4±45.0 °C at 760 mmHg, and a flash point of 260.7±28.7 °C . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds . Its polar surface area is 87 Å2 .Scientific Research Applications
Antimicrobial Activity
7-Chloroquinoline derivatives have been synthesized and evaluated for their antimicrobial properties. The derivatives exhibit moderate to good inhibition zones against various microbial strains, indicating their potential as antimicrobial agents .
Antimalarial Activity
These compounds also show promise in antimalarial therapy. Some derivatives of 7-Chloroquinoline have demonstrated high antimalarial activity with IC50 values less than 50 μM, making them candidates for further development as antimalarial drugs .
Anticancer Properties
The anticancer activity of 7-Chloroquinoline derivatives has been assessed against several cancer cell lines, including MCF-7 (human breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma). Certain compounds have shown high activity, particularly towards MCF-7 cells, suggesting their potential use in cancer treatment .
Quorum Sensing Inhibition
Research into quorum sensing inhibitors is crucial for combating bacterial pathogens without antibiotics. Derivatives of 7-Chloroquinoline have been synthesized to target the PQS-dependent quorum sensing of Pseudomonas aeruginosa, a multidrug-resistant pathogen. These compounds have shown significant antibiofilm and antivirulence effects, making them promising scaffolds for new antibacterial strategies .
Biofilm Formation Prevention
The ability to prevent biofilm formation is vital in controlling bacterial infections. Some 7-Chloroquinoline derivatives have been found to reduce biofilm formation by nearly 50%, indicating their potential as biofilm formation inhibitors .
Eradication of Pre-formed Biofilms
In addition to preventing biofilm formation, certain derivatives can also eradicate pre-formed biofilms. This is particularly important for treating chronic infections where biofilms are already established .
Synthesis via Click Chemistry
The synthesis of 7-Chloroquinoline derivatives using click chemistry, particularly ultrasound irradiation, represents a novel approach to creating these compounds. This method may offer advantages in terms of efficiency and scalability for pharmaceutical applications .
properties
IUPAC Name |
7-chloroquinoline-3,8-dicarboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO4/c12-7-2-1-5-3-6(10(14)15)4-13-9(5)8(7)11(16)17/h1-4H,(H,14,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIDIAPHYHJMCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NC=C(C=C21)C(=O)O)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00536258 |
Source
|
Record name | 7-Chloroquinoline-3,8-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00536258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloroquinoline-3,8-dicarboxylic acid | |
CAS RN |
90717-07-0 |
Source
|
Record name | 7-Chloro-3,8-quinolinedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90717-07-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloroquinoline-3,8-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00536258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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